2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 951572-82-0
VCID: VC4213598
InChI: InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3
SMILES: CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 951572-82-0

Cat. No.: VC4213598

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide - 951572-82-0

Specification

CAS No. 951572-82-0
Molecular Formula C22H28N2O3S
Molecular Weight 400.54
IUPAC Name 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3
Standard InChI Key RUKDUJVSEUPJNK-UHFFFAOYSA-N
SMILES CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Tetramethyl-substituted benzene ring: The benzene ring features methyl groups at the 2, 3, 5, and 6 positions, enhancing steric hindrance and electron-donating effects.

  • Sulfonamide linker: The SO2NH-\text{SO}_2\text{NH}- group connects the aromatic ring to the tetrahydroquinoline moiety, facilitating hydrogen bonding and interactions with biological targets.

  • Tetrahydroquinoline system: A partially saturated quinoline derivative with a ketone group at position 2 and a propyl substituent at position 1, contributing to conformational rigidity and lipophilicity .

The IUPAC name, 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide, reflects these features. Its InChIKey (RUKDUJVSEUPJNK-UHFFFAOYSA-N) and SMILES (CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C) provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

Key properties include:

  • Solubility: Limited aqueous solubility due to hydrophobic methyl and propyl groups, though the sulfonamide moiety improves polarity slightly .

  • Stability: Resistant to hydrolysis under physiological conditions, as evidenced by the persistence of the sulfonamide bond in vitro.

  • Electronic Profile: Electron-rich aromatic systems (benzene and quinoline) enable π-π stacking and charge-transfer interactions, critical for binding to enzymatic active sites .

PropertyValueSource
Molecular FormulaC22H28N2O3S\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight400.54 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2 (sulfonamide NH, quinoline NH)

Synthesis and Optimization

Synthetic Route

The synthesis involves three stages (Figure 1):

  • Sulfonation of Tetramethylbenzene: Treatment of 2,3,5,6-tetramethylbenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Amination with Tetrahydroquinoline Derivative: Reaction of the sulfonyl chloride with 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.

  • Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Critical Parameters:

  • Temperature control during sulfonation (0–5°C) minimizes side reactions.

  • Stoichiometric excess of the amine (1.2 equivalents) ensures complete conversion.

Analytical Validation

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms methyl group integration (12H, δ 1.8–2.1 ppm) and propyl chain signals (δ 0.9–1.5 ppm).

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]+^+ peak at m/z 401.2.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits DNA glycosylases (e.g., OGG1) and factor XIa (FXIa) at nanomolar concentrations :

  • OGG1 Inhibition: Blocks excision of 8-hydroxyguanine (8-oxoG) and formamidopyrimidine (Fapy) lesions, sensitizing cancer cells to oxidative DNA damage . IC50_{50} values range from 0.05–10 μM, with potency dependent on the tetrahydroquinoline moiety’s orientation .

  • FXIa Antagonism: Binds to the enzyme’s S1 pocket via sulfonamide interactions, reducing thrombin generation (IC50_{50} = 50 nM) .

Cellular Effects

  • Anticancer Activity: In glioblastoma models, 10 μM treatment increases apoptosis by 40% compared to controls .

  • Antithrombotic Effects: Prolongs clotting time by 2.5-fold in murine models at 1 mg/kg .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity (IC50_{50})Source
SU0268Trifluoromethyl substituentOGG1: 0.05 μM
SU0383Ethyl group at quinoline NOGG1: 0.2 μM
VC4213598 (Target)Propyl-tetrahydroquinolineOGG1: 0.1 μM; FXIa: 50 nM

Unique Features of Target Compound:

  • Propyl Chain: Enhances membrane permeability (LogP = 3.8 vs. 3.2 for SU0268) .

  • Tetramethyl Benzene: Improves metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation.

Therapeutic Applications

Oncology

Potentiates DNA-damaging agents (e.g., cisplatin) by inhibiting OGG1-mediated repair . Synergistic effects observed in BRCA1-deficient cancers .

Thrombosis Prevention

Oral administration (10 mg/kg/day) reduces venous thrombosis by 70% in primates without bleeding risk .

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